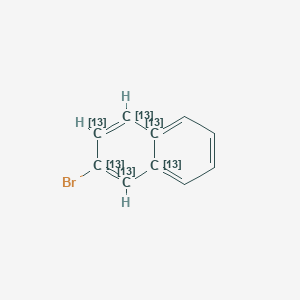
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves the bromination of naphthalene, followed by isotopic labeling with carbon-13. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform . Industrial production methods may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 is widely used in scientific research, particularly in the fields of:
Biology: The compound can be used in biochemical assays to trace metabolic pathways and interactions.
Medicine: It may be used in drug development and pharmacokinetic studies to understand the behavior of brominated compounds in biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The carbon-13 labeling allows for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways and targets involved .
Comparación Con Compuestos Similares
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: Similar in structure but lacks the carbon-13 labeling, making it less useful for NMR studies.
2,3-Dibromonaphthalene: Contains an additional bromine atom, leading to different reactivity and applications.
2-Bromo-1-naphthol: Contains a hydroxyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its isotopic labeling, which provides a powerful tool for detailed molecular studies using advanced spectroscopic techniques .
Propiedades
Fórmula molecular |
C10H7Br |
|---|---|
Peso molecular |
213.02 g/mol |
Nombre IUPAC |
2-bromonaphthalene |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i5+1,6+1,7+1,8+1,9+1,10+1 |
Clave InChI |
APSMUYYLXZULMS-CYRQOIGNSA-N |
SMILES isomérico |
C1=CC=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=C1)Br |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
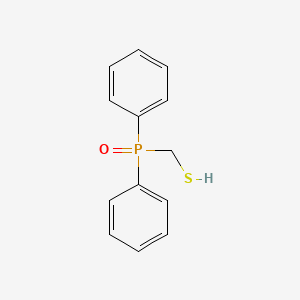
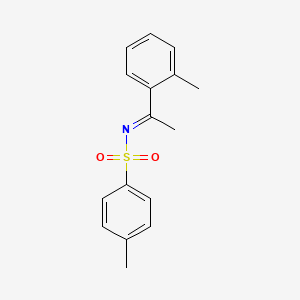
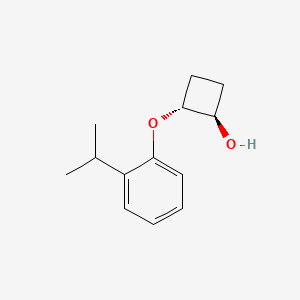
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)
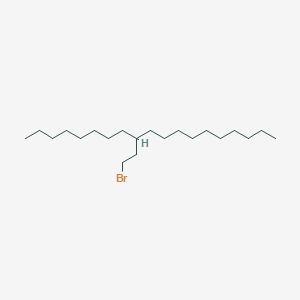
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
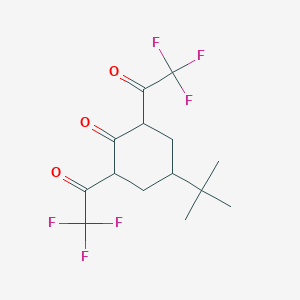
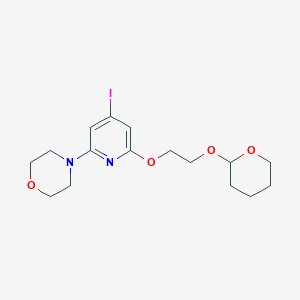
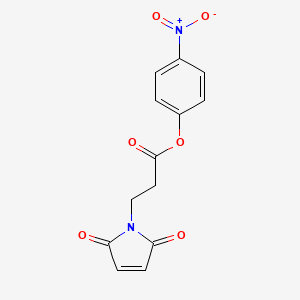
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
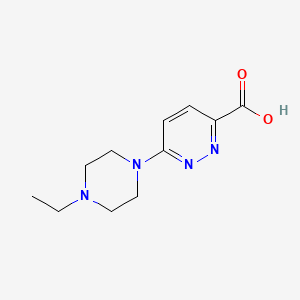
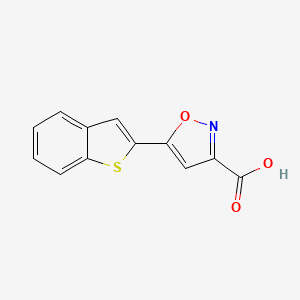
![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
